5,6-Diamino-1,10-phenanthroline
Overview
Description
Synthesis Analysis
The synthesis of 5,6-diamino-1,10-phenanthroline has been improved over time to enhance yields and simplify reaction conditions. Bodige and MacDonnell (1997) described a new preparative route that triples the isolated yields found in existing syntheses (67% vs. 22% from 1,10-phenanthroline), utilizing mild reaction conditions and retaining stereochemistry even on chiral metal complexes (Bodige & MacDonnell, 1997).
Molecular Structure Analysis
Structural characterization through various spectroscopic techniques, such as MS, HRMS, GC-MS, and multinuclear NMR, along with X-ray diffraction measurements, has provided detailed insights into the molecular structure of 5,6-diamino-1,10-phenanthroline derivatives. These studies have demonstrated the versatility of the compound in forming complex structures with potential applications in materials science and coordination chemistry (Nycz et al., 2019).
Chemical Reactions and Properties
5,6-Diamino-1,10-phenanthroline participates in a variety of chemical reactions, forming complex structures with metals and other organic compounds. Its reactivity has been explored in the synthesis of metal complexes, where it acts as a ligand, demonstrating its utility in creating novel coordination compounds with unique properties (Demirhan, Avcıata, & Gül, 2005).
Physical Properties Analysis
The physical properties of 5,6-diamino-1,10-phenanthroline and its derivatives have been thoroughly investigated through spectroscopic and crystallographic studies. These compounds exhibit interesting luminescent properties and can form stable complexes with transition metals, which are crucial for their applications in sensing, imaging, and catalysis (Accorsi et al., 2009).
Chemical Properties Analysis
The chemical properties of 5,6-diamino-1,10-phenanthroline, particularly its ability to act as a ligand in coordination chemistry, have been extensively studied. Its coordination behavior, electrochemical properties, and interactions with metal ions highlight its versatility as a building block for the synthesis of complex molecules and materials with potential applications in various fields (Moghimi et al., 2003).
Scientific Research Applications
Synthesis Methods and Ligand Utilization :
- A new preparative route for 5,6-Diamino-1,10-phenanthroline, improving yield and retaining stereochemistry in chiral metal complexes (Bodige & MacDonnell, 1997).
- Synthesis and properties of Diamino-Substituted Dipyrido phenazine, highlighting electron-donating effects of amino substituents (Yamada et al., 1992).
- Synthesis of 5,6-bis(salicylideneimino)-1,10-phenanthroline and its trinuclear complexes, exploring its protonation constants and spectral properties (Demirhan, Avcıata & Gül, 2005).
Biochemical and Biomedical Applications :
- Use in biosensors and biofuel cells, showing that derivatives with amino groups act as redox mediators for oxidases (Oztekin et al., 2010).
- Involvement in cancer treatment, where a platinum agent with 5,6-dimethyl-1,10-phenanthroline exhibits a distinct mechanism of action from traditional cisplatin (Kostrhunova et al., 2019).
- Development of a ruthenium(II) complex-based photoluminescent and electrochemiluminescent dual-signaling probe for nitric oxide detection (Zhang et al., 2013).
Chemical and Environmental Applications :
- Electrochemical behavior and its relevance in selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
- Synergistic inhibition effect with chloride ion on mild steel corrosion, highlighting its utility in corrosion control (Shi, 2022).
Material Science and Nanotechnology :
- Application in dye-sensitized solar cells, exploring the synthesis and separation of functionalized derivatives for anchoring on TiO2 (Shahroosvand et al., 2013).
- Electrochemical properties of a conducting film derived from Iron(II) Tris(diaminopolypyridyl) Complex, demonstrating electrocatalytic activity (García et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1,10-phenanthroline-5,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMBMNXSPNINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448072 | |
Record name | 5,6-diamino-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1,10-phenanthroline | |
CAS RN |
168646-54-6 | |
Record name | 5,6-Diamino-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-diamino-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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